spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

Protecting Group Chemistry Hydrogenolysis Carbohydrate Chemistry

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol (CAS 134677-23-9) is a chiral spirocyclic ketal with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. It is commercially recognized as (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal and is explicitly cataloged as a critical intermediate in the synthesis of mannostatin A, a potent alpha-mannosidase inhibitor.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B12292483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C=CC(C3O2)O
InChIInChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2
InChIKeyFYJRUPQDMJWTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol? A Procurement-Focused Overview


(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol (CAS 134677-23-9) is a chiral spirocyclic ketal with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is commercially recognized as (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal and is explicitly cataloged as a critical intermediate in the synthesis of mannostatin A, a potent alpha-mannosidase inhibitor . The structure features a spiro connection between a cyclohexane ring and a cyclopentadiene-like dioxole structure, presenting three defined stereocenters . Its primary procurement value lies in its role as a specific, stereodefined building block for medicinal chemistry programs focused on glycoprotein processing inhibitors.

Why Generic Ketal or Spirocyclic Compound Substitution is Inadequate for Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol


This compound cannot be generically substituted because its value is not solely in its core spirocyclic scaffold but in the precise combination of its cyclohexylidene ketal protecting group and its specific (3aS,4S,6aR) stereochemistry. Simple replacement with an isopropylidene ketal analog, for example, drastically alters the hydrogenolysis susceptibility, as cyclohexylidene ketals are demonstrably more resistant to reductive cleavage than isopropylidene ketals [1]. Furthermore, alternative stereoisomers or analogs lacking the 4-hydroxyl group fail to serve as direct intermediates in established mannostatin A synthetic routes, as they cannot undergo the same diastereoselective functionalization steps [2]. The unique intramolecular hydrogen bond formed by the axial hydroxyl group also influences the compound's reactivity and conformational stability, a feature absent in non-hydroxylated or epimeric variants [3].

Quantitative Differentiation Guide for Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol: Head-to-Head Evidence


Cyclohexylidene vs. Isopropylidene Ketal: Hydrogenolysis Stability Ranking

In a direct comparative study of cleavable groups under LiAlH4–AlCl3 conditions, the cyclohexylidene ketal demonstrated a lower ease of hydrogenolysis compared to an isopropylidene ketal, but was cleaved more readily than a benzylidene acetal. This positions the target compound on a defined stability spectrum crucial for synthetic planning [1].

Protecting Group Chemistry Hydrogenolysis Carbohydrate Chemistry Spirocyclic Compounds

Stereochemical Identity Confirmation: Defined (3aS,4S,6aR) Configuration vs. Alternative Stereoisomers

The target compound possesses a specific (3aS,4S,6aR) configuration verified by InChI Key (FYJRUPQDMJWTJJ-AEJSXWLSSA-N) . In the synthesis of mannostatin A, diastereoselective acylation of 2,3-O-cyclohexanediyl derivatives of 5-acetamidocyclopentane-1,2,3,4-tetraols is a critical step. The chiral monoesters produced using this specific stereoisomer serve as the synthetic intermediates leading to both mannostatin A and its enantiomer [1]. Alternative stereoisomers are not reported to yield the same diastereoselective outcomes.

Chiral Synthesis Stereochemistry Mannostatin A Diastereoselectivity

Intramolecular Hydrogen Bonding: Conformational Locking versus Non-Hydroxylated Analogs

Crystallographic analysis reveals that the spiro-fused cyclohexane ring adopts a chair conformation, and the axially positioned 4-hydroxyl group forms an intramolecular O—H...O hydrogen bond with an oxygen atom in the cyclic ether, creating a stable S(6) ring motif [1]. This conformational locking is absent in the ketone analog (CAS 111005-65-3) or non-hydroxylated spirocyclic scaffolds, potentially affecting molecular recognition and binding properties.

Conformational Analysis X-ray Crystallography Hydrogen Bonding Molecular Recognition

Commercial Availability and Price Benchmarking Against Ketone Analog

The target compound (CAS 134677-23-9) is commercially available from suppliers such as Aladdin Scientific at a price of $266.90 for 25 mg . Its direct ketone analog, (3'aR,6'aR)-3'a,6'a-dihydro-spiro[cyclohexane-1,2'-[4H]cyclopenta[1,3]dioxol]-4'-one (CAS 111005-65-3), is also commercially available , but lacks the hydroxyl group necessary for downstream diastereoselective functionalization in mannostatin synthesis.

Procurement Commercial Availability Mannostatin Intermediate Benchmarking

Best Research and Industrial Application Scenarios for Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol


Mannostatin A Total Synthesis and Analog Generation

This is the compound's primary cited application . Research groups pursuing the total synthesis of (+)-mannostatin A, or generating analogs for structure-activity relationship (SAR) studies on α-mannosidase inhibition, require this specific stereoisomer. As demonstrated by the diastereoselective acylation pathway, the (3aS,4S,6aR) configuration is essential for producing the chiral monoester intermediates that lead to the final active pharmaceutical ingredient [1].

Ketal Stability-Controlled Multi-Step Synthesis

In any multi-step synthetic sequence where selective deprotection is critical, the cyclohexylidene ketal offers a stability advantage over the more labile isopropylidene ketal. Its defined position in the hydrogenolysis ease ranking (more stable than isopropylidene ketal, less stable than benzylidene acetal) [2] makes it the protecting group of choice for routes involving LiAlH4–AlCl3-mediated transformations.

Conformational Analysis and Molecular Recognition Studies

The compound's unique intramolecular S(6) hydrogen bond locks it into a specific conformation, as confirmed by X-ray crystallography [3]. This property is valuable for academic or industrial groups investigating the role of pre-organization in ligand-receptor binding, particularly in the context of glycosidase inhibition where substrate mimicry depends on precise conformational presentation.

Chiral Building Block for Complex Spirocyclic Libraries

With three defined stereocenters and a spirocyclic framework, this compound serves as a versatile chiral building block for constructing diversity-oriented synthesis libraries. Its commercial availability from multiple suppliers makes it accessible for medicinal chemistry groups seeking novel chemotypes for high-throughput screening.

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